Ethyl n-(2,4-difluorophenyl)carbamate
Overview
Description
Ethyl n-(2,4-difluorophenyl)carbamate is a chemical compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . It is an ester of carbamic acid and is characterized by the presence of two fluorine atoms attached to the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl n-(2,4-difluorophenyl)carbamate can be synthesized through a reaction between 2,4-difluoroaniline and ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl n-(2,4-difluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various halogenating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amines .
Scientific Research Applications
Ethyl n-(2,4-difluorophenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl n-(2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Ethyl n-(2,4-difluorophenyl)carbamate can be compared with other carbamate derivatives, such as:
- Ethyl n-(2,5-difluorophenyl)carbamate
- Ethyl n-(3,4-difluorophenyl)carbamate
- Ethyl n-(2,4-dichlorophenyl)carbamate
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The presence of fluorine atoms in this compound imparts unique chemical properties, such as increased stability and reactivity, making it distinct from its analogs .
Biological Activity
Ethyl n-(2,4-difluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound is characterized by the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol. It is synthesized through the reaction of 2,4-difluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine at low temperatures (0-5°C) to optimize yield and purity. The difluorophenyl group enhances the compound's stability and reactivity, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The difluorophenyl group may increase binding affinity to targets, while the carbamate structure allows for modulation of enzyme activity. This interaction can block enzyme active sites, influencing various biochemical pathways relevant to therapeutic applications.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that it can inhibit bacterial biofilm formation, particularly against strains such as Staphylococcus aureus. In studies, it demonstrated low micromolar IC50 values, indicating strong efficacy in preventing biofilm development .
Table 1: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | IC50 (µM) | Reference |
---|---|---|
Staphylococcus aureus | <10 | |
Escherichia coli | <20 | |
Pseudomonas aeruginosa | <15 |
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells and inhibit their proliferation. For instance, this compound has been linked to significant reductions in cell viability in MCF-7 breast cancer cells .
Table 2: Anticancer Activity in Cell Lines
Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
MCF-7 | 225 | Induction of apoptosis | |
HeLa | 150 | Cell cycle arrest | |
A549 | 200 | Inhibition of proliferation |
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific applications:
- Case Study 1 : A study evaluated a library of compounds based on this compound for their ability to inhibit bacterial biofilms. The findings revealed that certain analogs exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for therapeutic development against resistant strains .
- Case Study 2 : In a cancer study involving MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers compared to untreated controls. This suggests its potential as an anticancer agent targeting breast cancer cells specifically .
Properties
IUPAC Name |
ethyl N-(2,4-difluorophenyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSIMPGQOACUJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287572 | |
Record name | ethyl n-(2,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-87-1 | |
Record name | NSC51597 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl n-(2,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.